7-Butyl-3-methyl-8-(2-oxo-2-phenyl-ethylsulfanyl)-3,7-dihydro-purine-2,6-dione
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Overview
Description
7-BUTYL-3-METHYL-8-[(2-OXO-2-PHENYLETHYL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a butyl group, a methyl group, and a phenylethylsulfanyl group attached to a tetrahydropurine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BUTYL-3-METHYL-8-[(2-OXO-2-PHENYLETHYL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactionsThe phenylethylsulfanyl group is then introduced via a thiol-ene reaction, where a thiol group reacts with an alkene under radical conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
7-BUTYL-3-METHYL-8-[(2-OXO-2-PHENYLETHYL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The phenylethylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted purines .
Scientific Research Applications
7-BUTYL-3-METHYL-8-[(2-OXO-2-PHENYLETHYL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-BUTYL-3-METHYL-8-[(2-OXO-2-PHENYLETHYL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The phenylethylsulfanyl group plays a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 7-HEXADECYL-3-METHYL-8-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 3-TERT-BUTYL-7-[(2-OXO-2-PHENYLETHYL)SULFANYL]-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE
Uniqueness
The uniqueness of 7-BUTYL-3-METHYL-8-[(2-OXO-2-PHENYLETHYL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C18H20N4O3S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
7-butyl-3-methyl-8-phenacylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C18H20N4O3S/c1-3-4-10-22-14-15(21(2)17(25)20-16(14)24)19-18(22)26-11-13(23)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,20,24,25) |
InChI Key |
SHVPLRHXGBSPNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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